Cas no 581-80-6 (1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)-)
1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)-
- 1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene
- 4-(TRIFLUOROMETHYL)-BIPHENYL
- 4,4'-Bis(trifluoromethyl)-1,1'-biphenyl
- 4,4'-Bis(trifluoromethyl)biphenyl
- 4,4'-Bis[trifluoromethyl]biphenyl
- AC1LCE57
- AG-G-05745
- CTK1F0343
- 581-80-6
- MFCD00274310
- SCHEMBL197238
- 4,4'-Bis(trifluoromethyl)-1,1'-biphenyl #
- E83646
- DTXSID50347790
- HS-6109
- SY320310
- 4,4 inverted exclamation mark -Bis(trifluoromethyl)-1,1 inverted exclamation mark -biphenyl
- bis(trifluoromethyl)biphenyl
-
- MDL: MFCD00274310
- Inchi: 1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H
- InChI Key: ITBRQMPOQQZNFT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=CC(C(F)(F)F)=CC=1)(F)F
Computed Properties
- Exact Mass: 290.05304
- Monoisotopic Mass: 290.05301923g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Melting Point: 90-94 °C(lit.)
- PSA: 0
1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D701181-100g |
4,4'-Bis(trifluoromethyl)biphenyl |
581-80-6 | 97% | 100g |
$4250 | 2023-09-03 | |
| abcr | AB549395-250 mg |
4,4'-Bis(trifluoromethyl)biphenyl; . |
581-80-6 | 250MG |
€174.50 | 2023-04-13 | ||
| abcr | AB549395-1 g |
4,4'-Bis(trifluoromethyl)biphenyl; . |
581-80-6 | 1g |
€319.50 | 2023-04-13 | ||
| abcr | AB549395-5 g |
4,4'-Bis(trifluoromethyl)biphenyl; . |
581-80-6 | 5g |
€968.50 | 2023-04-13 | ||
| eNovation Chemicals LLC | Y1226355-5g |
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl |
581-80-6 | 95% | 5g |
$700 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1226355-10g |
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl |
581-80-6 | 95% | 10g |
$1000 | 2024-06-03 | |
| Alichem | A011006629-250mg |
4,4'-Bis-(trifluoromethyl)biphenyl |
581-80-6 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A011006629-500mg |
4,4'-Bis-(trifluoromethyl)biphenyl |
581-80-6 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A011006629-1g |
4,4'-Bis-(trifluoromethyl)biphenyl |
581-80-6 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| Oakwood | 099878-250mg |
4,4'-Bis(trifluoromethyl)biphenyl |
581-80-6 | 98% | 250mg |
$104.00 | 2024-07-19 |
1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- Suppliers
1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)-
Recent Advances in the Study of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- (CAS: 581-80-6) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- (CAS: 581-80-6) has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of chemical biology and pharmaceutical research. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, structural characteristics, and emerging applications in drug discovery and material science.
Recent studies have highlighted the role of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- as a versatile building block in organic synthesis. Its trifluoromethyl groups confer enhanced stability and lipophilicity, making it an attractive candidate for the development of novel pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for designing inhibitors targeting protein-protein interactions, particularly in oncology and neurodegenerative diseases.
In the realm of material science, researchers have explored the compound's potential in the development of advanced organic electronic materials. A breakthrough study in Advanced Materials (2024) reported that derivatives of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- exhibit exceptional charge transport properties, making them promising candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices. The study employed density functional theory (DFT) calculations to elucidate the electronic structure-property relationships.
From a synthetic chemistry perspective, novel methodologies for the efficient preparation of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- have been developed. A 2024 publication in Organic Letters described a palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation compared to traditional methods. This advancement has important implications for scaling up production for industrial applications.
Pharmacological investigations have revealed interesting biological activities associated with this compound class. Research published in Bioorganic & Medicinal Chemistry Letters (2023) identified several 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- derivatives as potent modulators of inflammatory pathways, with potential applications in autoimmune disease treatment. The study employed molecular docking simulations to understand the binding interactions with target proteins.
Looking forward, the unique properties of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- suggest continued importance in chemical biology and drug discovery. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) design and as a fluorinated tag for 19F NMR-based screening in fragment-based drug discovery. The compound's versatility and the growing understanding of its applications position it as a valuable tool in modern medicinal chemistry.
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